molecular formula C6H5FN2S B2492418 5-Fluoropyridine-3-carbothioamide CAS No. 1514-39-2

5-Fluoropyridine-3-carbothioamide

Cat. No.: B2492418
CAS No.: 1514-39-2
M. Wt: 156.18
InChI Key: SQPAPSBWERDQTR-UHFFFAOYSA-N
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Description

5-Fluoropyridine-3-carbothioamide is a fluorinated pyridine derivative with the molecular formula C₆H₅FN₂S and a molecular weight of 156.18 g/mol This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a carbothioamide group on the pyridine ring

Biochemical Analysis

Biochemical Properties

It is known that fluoropyrimidines, a class of compounds to which 5-Fluoropyridine-3-carbothioamide belongs, have significant interactions with various enzymes, proteins, and other biomolecules . These interactions are crucial for their role in biochemical reactions.

Cellular Effects

Related compounds such as fluorouracil have been shown to have significant effects on various types of cells and cellular processes . These effects include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fluoropyrimidines, a class of compounds to which this compound belongs, are known to exert their effects at the molecular level through various mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds such as fluorouracil have been shown to have significant changes in their effects over time in laboratory settings . These changes include the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Related compounds such as fluorouracil have been shown to have significant dosage-dependent effects in animal models . These effects include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds such as fluorouracil are known to be involved in significant metabolic pathways . These pathways involve various enzymes and cofactors, and can have significant effects on metabolic flux or metabolite levels .

Transport and Distribution

Related compounds such as fluorouracil are known to have significant interactions with various transporters and binding proteins . These interactions can have significant effects on the compound’s localization or accumulation .

Subcellular Localization

Related compounds such as fluorouracil are known to have significant subcellular localizations . These localizations can be directed by various targeting signals or post-translational modifications, and can have significant effects on the compound’s activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-fluoropyridine with thiourea under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 5-Fluoropyridine-3-carbothioamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyridine-3-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

5-Fluoropyridine-3-carbothioamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoropyridine-2-carbothioamide
  • 5-Fluoropyridine-4-carbothioamide
  • 3-Fluoropyridine-2-carbothioamide

Uniqueness

5-Fluoropyridine-3-carbothioamide is unique due to the specific positioning of the fluorine atom and the carbothioamide group on the pyridine ring. This positioning can significantly influence the compound’s reactivity and interactions compared to its isomers. The presence of the fluorine atom enhances the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications .

Properties

IUPAC Name

5-fluoropyridine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2S/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPAPSBWERDQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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